

Tripentadecanoin: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Activity

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Compound of Interest

Compound Name: Tripentadecanoin

Cat. No.: B7804142

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Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, is emerging as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the natural sources of **tripentadecanoin**, primarily through its constituent odd-chain fatty acid, pentadecanoic acid (C15:0). It details the dietary intake of this compound and presents a summary of the current understanding of its biological activities and associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Natural Sources and Dietary Intake of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is primarily obtained through diet. The major natural sources include dairy products and ruminant meats, with minor contributions from certain fish and plants. **Tripentadecanoin**, as a triglyceride of C15:0, is found within the fat content of these sources.

Quantitative Analysis of Pentadecanoic Acid in Food Sources

The concentration of pentadecanoic acid varies across different food items. The following table summarizes the available quantitative data.

Food Category	Food Item	C15:0 Content (mg per 100g)	C15:0 Content (% of total fatty acids)	Reference(s)
Dairy	Butter	820 - 880	1.05 - 1.2	[1][2]
Cream (30% fat)	350 - 450	-	[2][3]	
Cheese (Cheddar)	322	-	[3]	
Cheese (Cream)	344	-		
Cheese (Natural)	320 - 390	-		
Milk (2% milkfat)	20	-		
Ruminant Meats	Beef (ground, raw)	78 - 450	0.43	
Beef (loin, roasted)	34	-		
Lamb	-	0.5 - 1.5		
Fish	Fatty Fish (general)	-	0.2 - 1.0	
Fish Oil	-	up to 1.5		
Mackerel	~160	-		
Pacific Saury	~160	-		
Rainbow Trout (farmed, cooked)	17	-		
Pink Salmon (cooked)	15	-		
Mediterranean Fish Species	-	0.05 - 2.35		
Other	Pork Fat (raw)	43	-	

Dark Chocolate (45-59% cacao)	33	-
Flaxseed Oil	27	-
Coconut Oil	15	-

Dietary Intake

Studies on dietary intake of pentadecanoic acid suggest that consumption is closely linked to the intake of full-fat dairy products. One study noted that an average daily intake in a population of women was 220 ± 100 mg. Another clinical trial used a habitual dietary intake of over 250 mg/day as an exclusion criterion.

Experimental Protocols for Analysis

The quantification of **tripentadecanoin** and its constituent pentadecanoic acid in biological and food matrices requires specific analytical procedures. These typically involve lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction

The initial step in the analysis is the extraction of lipids from the sample matrix. Several methods are commonly employed:

- **Folch Method:** This is a widely used liquid-liquid extraction method that utilizes a chloroform:methanol (2:1, v/v) solvent system to extract lipids from a homogenized sample. The addition of a salt solution (e.g., 0.9% NaCl) facilitates the separation of the lipid-containing chloroform layer from the non-lipid components in the aqueous methanol layer.
- **Bligh and Dyer Method:** Similar to the Folch method, this procedure uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. The subsequent addition of chloroform and water creates a two-phase system, with lipids partitioning into the lower chloroform layer.
- **Soxhlet Extraction:** This is a semi-continuous solvent extraction method suitable for solid samples. The sample is placed in a thimble and repeatedly washed with a heated solvent

(e.g., hexane), which extracts the lipids. The solvent is then evaporated to isolate the lipid fraction.

Analysis of Triglycerides (including Tripentadecanoin)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of intact triglycerides.

- Method: HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of solvents such as acetonitrile and methylene chloride is often employed to separate different triglyceride species based on their hydrophobicity.
- Detection: ELSD is a universal detector for non-volatile analytes and is well-suited for triglyceride analysis as it does not require the analyte to have a chromophore.

Analysis of Fatty Acid Composition (including Pentadecanoic Acid)

Gas Chromatography (GC) is the standard method for the detailed analysis of fatty acid profiles. This requires a derivatization step to convert the fatty acids into more volatile esters.

- Derivatization to Fatty Acid Methyl Esters (FAMES):
 - Acid-catalyzed transesterification: The lipid extract is treated with a reagent such as 14% Boron Trifluoride in methanol (BF₃-Methanol) and heated to convert the fatty acids in triglycerides and other lipids into their corresponding FAMES.
 - Base-catalyzed transesterification: A solution of sodium methoxide in methanol can also be used for this purpose.
- Gas Chromatography-Flame Ionization Detection (GC-FID):
 - Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted column, is typically used for the separation of FAMES.

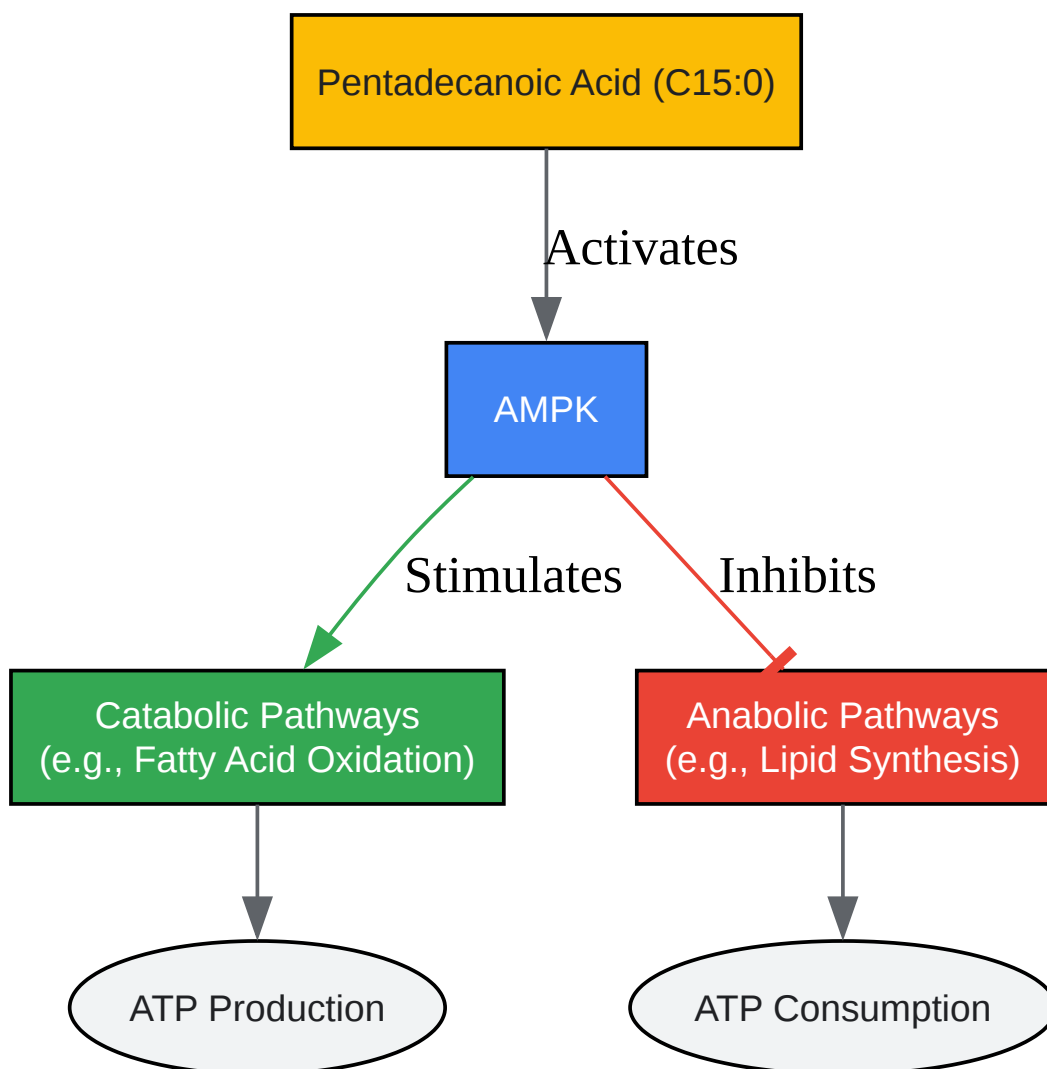
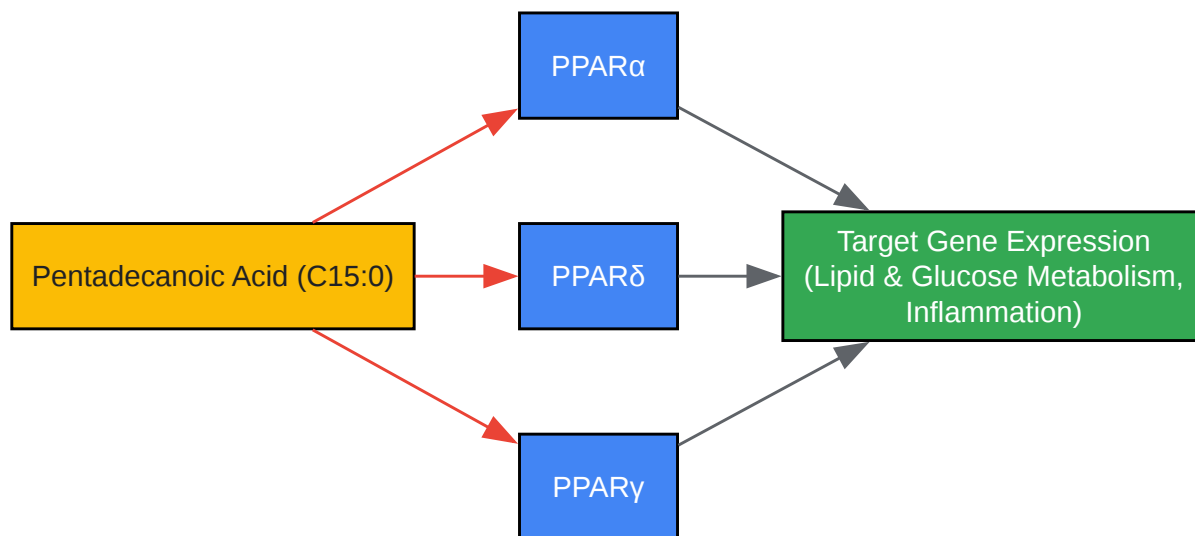
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Temperature Program: A temperature gradient is employed to separate the FAMES based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).
- Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure complete volatilization of the FAMES and prevent condensation.
- Quantification: The area of each FAME peak is proportional to its concentration, and identification is based on comparison of retention times with known standards.

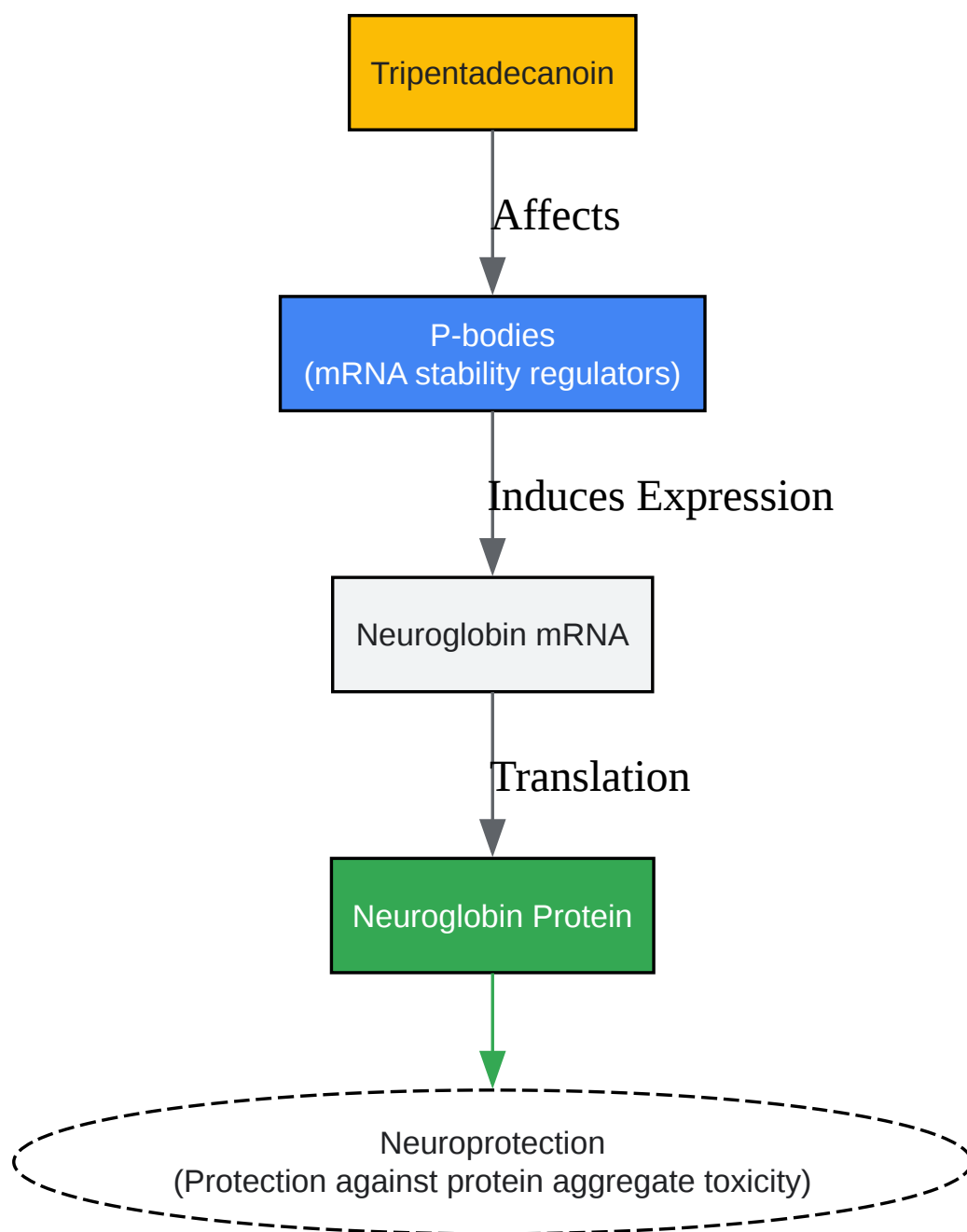
Biological Activity and Signaling Pathways

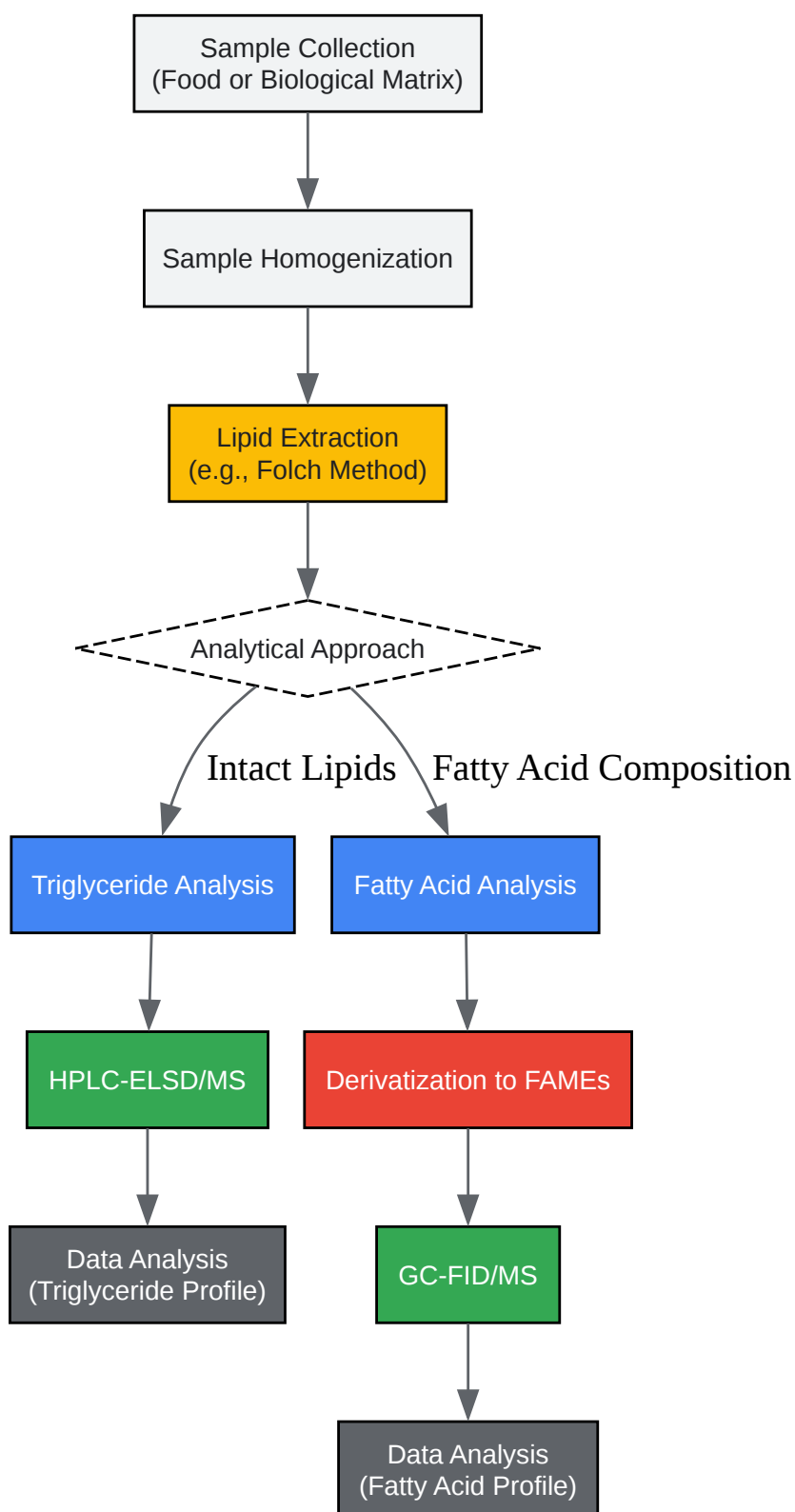
Recent research has highlighted several biological activities of **tripentadecanoin** and pentadecanoic acid, implicating them in various signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Pentadecanoic acid has been shown to act as a ligand for and activate all three isoforms of the Peroxisome Proliferator-Activated Receptors (PPARs): PPAR α , PPAR δ , and PPAR γ . PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of these receptors by C15:0 can lead to the transcriptional regulation of target genes involved in these processes.







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